![molecular formula C16H24N2O B14191983 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a diazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane typically involves the construction of the spirocyclic framework followed by the introduction of the methoxyphenyl group. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
化学反応の分析
Types of Reactions
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique structural properties.
作用機序
The mechanism of action of 9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to the active site of the target, while the spirocyclic core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones: These compounds share a similar spirocyclic core but differ in the substitution pattern and functional groups.
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones: These compounds have a larger spirocyclic framework and different biological activities.
Uniqueness
9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane is unique due to the presence of the methoxyphenyl group, which imparts specific biological activities and enhances its potential as a pharmacological agent. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound in various research fields.
特性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC名 |
9-[(4-methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C16H24N2O/c1-19-15-6-4-14(5-7-15)12-18-11-3-9-16(13-18)8-2-10-17-16/h4-7,17H,2-3,8-13H2,1H3 |
InChIキー |
XMVWLYSTZABKHZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCCC3(C2)CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
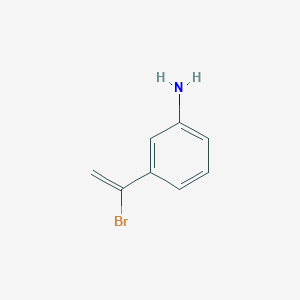
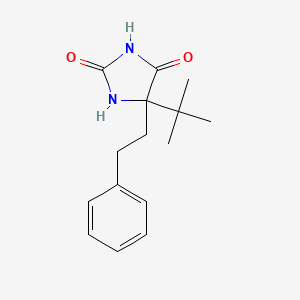
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)
![1-Iodo-4-[(5-phenylpent-4-yn-1-yl)oxy]benzene](/img/structure/B14191942.png)


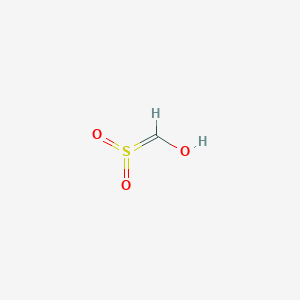
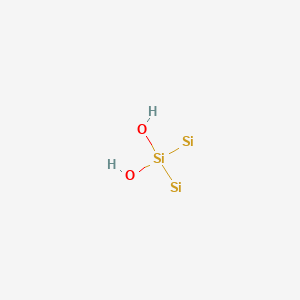
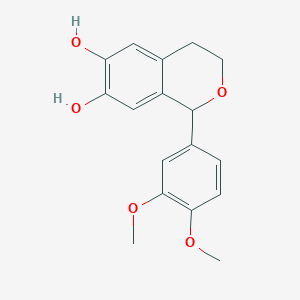

![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
